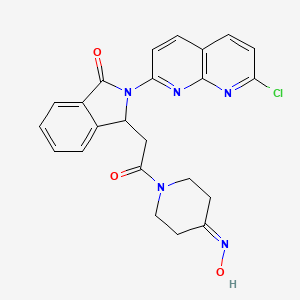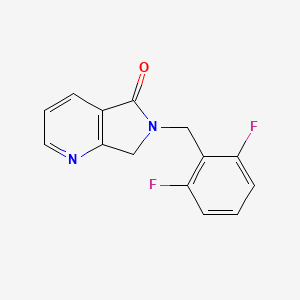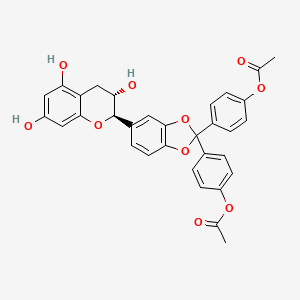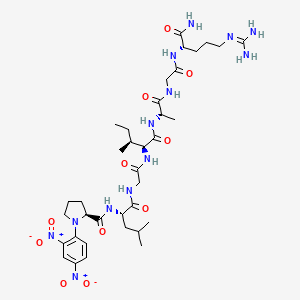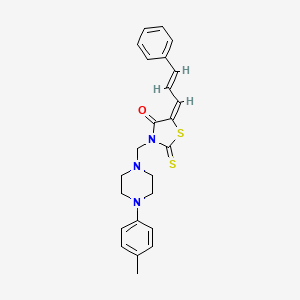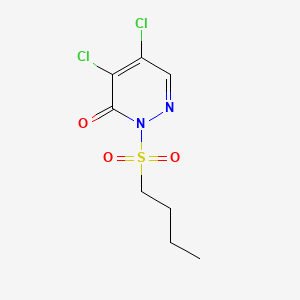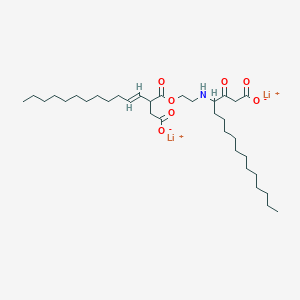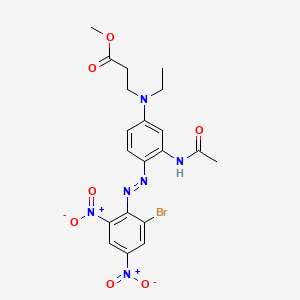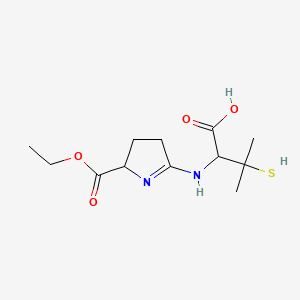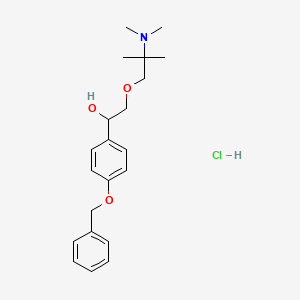![molecular formula C21H20ClN7O6 B12712951 N-[5-[Allyl(2-cyanoethyl)amino]-2-[(2-chloro-4,6-dinitrophenyl)azo]-4-methoxyphenyl]acetamide CAS No. 79295-92-4](/img/structure/B12712951.png)
N-[5-[Allyl(2-cyanoethyl)amino]-2-[(2-chloro-4,6-dinitrophenyl)azo]-4-methoxyphenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-[Allyl(2-cyanoethyl)amino]-2-[(2-chloro-4,6-dinitrophenyl)azo]-4-methoxyphenyl]acetamide is a complex organic compound known for its unique chemical structure and properties
Méthodes De Préparation
The synthesis of N-[5-[Allyl(2-cyanoethyl)amino]-2-[(2-chloro-4,6-dinitrophenyl)azo]-4-methoxyphenyl]acetamide typically involves several steps:
Formation of the Azo Compound: The initial step involves the diazotization of 2-chloro-4,6-dinitroaniline, followed by coupling with 4-methoxyaniline to form the azo compound.
Alkylation: The azo compound is then subjected to alkylation with allyl bromide in the presence of a base to introduce the allyl group.
Cyanoethylation: The final step involves the cyanoethylation of the alkylated azo compound using acrylonitrile under basic conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, such as using different solvents, catalysts, and reaction conditions.
Analyse Des Réactions Chimiques
N-[5-[Allyl(2-cyanoethyl)amino]-2-[(2-chloro-4,6-dinitrophenyl)azo]-4-methoxyphenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the azo group to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and nitro positions, using nucleophiles like amines or thiols.
Condensation: The cyano group can participate in condensation reactions with various carbonyl compounds to form heterocyclic structures.
Applications De Recherche Scientifique
N-[5-[Allyl(2-cyanoethyl)amino]-2-[(2-chloro-4,6-dinitrophenyl)azo]-4-methoxyphenyl]acetamide has several scientific research applications:
Chemistry: The compound is used as a precursor in the synthesis of various heterocyclic compounds, which are important in medicinal chemistry and material science.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: The compound is used in the development of dyes and pigments due to its vibrant color and stability.
Mécanisme D'action
The mechanism of action of N-[5-[Allyl(2-cyanoethyl)amino]-2-[(2-chloro-4,6-dinitrophenyl)azo]-4-methoxyphenyl]acetamide involves its interaction with various molecular targets and pathways. The azo group can undergo reduction to form amines, which can interact with biological macromolecules. The cyano group can participate in nucleophilic addition reactions, leading to the formation of covalent bonds with target molecules. The compound’s unique structure allows it to interact with multiple targets, making it a versatile agent in scientific research.
Comparaison Avec Des Composés Similaires
N-[5-[Allyl(2-cyanoethyl)amino]-2-[(2-chloro-4,6-dinitrophenyl)azo]-4-methoxyphenyl]acetamide can be compared with similar compounds such as:
N-[2-(2-Chloro-4,6-dinitrophenyl)diazenyl]-5-(2-cyanoethyl)(2-hydroxyethyl)amino-4-methoxyphenylacetamide: Similar in structure but with a hydroxyethyl group instead of an allyl group.
N-[2-(2-Chloro-4,6-dinitrophenyl)diazenyl]-5-(2-cyanoethyl)(2-hydroxyethyl)amino-4-methoxyphenylacetamide: Similar in structure but with different substituents on the phenyl ring.
Propriétés
Numéro CAS |
79295-92-4 |
|---|---|
Formule moléculaire |
C21H20ClN7O6 |
Poids moléculaire |
501.9 g/mol |
Nom IUPAC |
N-[2-[(2-chloro-4,6-dinitrophenyl)diazenyl]-5-[2-cyanoethyl(prop-2-enyl)amino]-4-methoxyphenyl]acetamide |
InChI |
InChI=1S/C21H20ClN7O6/c1-4-7-27(8-5-6-23)18-11-16(24-13(2)30)17(12-20(18)35-3)25-26-21-15(22)9-14(28(31)32)10-19(21)29(33)34/h4,9-12H,1,5,7-8H2,2-3H3,(H,24,30) |
Clé InChI |
OFBABPXIQMIOFF-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC(=C(C=C1N=NC2=C(C=C(C=C2Cl)[N+](=O)[O-])[N+](=O)[O-])OC)N(CCC#N)CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


